7-((6-Deoxy-beta-D-galactopyranosyl)oxy)-4-methyl-2H-1-benzopyran-2-one
Description
Properties
IUPAC Name |
4-methyl-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O7/c1-7-5-12(17)23-11-6-9(3-4-10(7)11)22-16-15(20)14(19)13(18)8(2)21-16/h3-6,8,13-16,18-20H,1-2H3/t8-,13+,14+,15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKHENXHLAUMBH-OSLYUKSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101299023 | |
| Record name | 4-Methylumbelliferyl β-D-fucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101299023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55487-93-9 | |
| Record name | 4-Methylumbelliferyl β-D-fucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55487-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-((6-Deoxy-beta-D-galactopyranosyl)oxy)-4-methyl-2H-1-benzopyran-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055487939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylumbelliferyl β-D-fucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101299023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[(6-deoxy-β-D-galactopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.224 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
7-((6-Deoxy-beta-D-galactopyranosyl)oxy)-4-methyl-2H-1-benzopyran-2-one, also known as a derivative of flavonoids, has garnered attention due to its potential biological activities. This compound belongs to the class of flavonoids, which are known for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties.
Chemical Structure
The molecular formula of this compound is , and it features a benzopyran backbone substituted with a 6-deoxy-beta-D-galactopyranosyl group. The structure can be represented as follows:
Antioxidant Activity
Flavonoids, including this compound, are recognized for their antioxidant properties. Antioxidants neutralize free radicals, reducing oxidative stress in cells. Research indicates that compounds with similar structures exhibit significant free radical scavenging activity, which is crucial for preventing cellular damage and various diseases linked to oxidative stress .
Anticancer Properties
Studies have shown that flavonoids can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against breast cancer cells (MCF-7), suggesting potential therapeutic applications in oncology .
Anti-inflammatory Effects
The anti-inflammatory activity of flavonoids is well-documented. This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation. In vitro studies have suggested that similar compounds can modulate inflammatory pathways effectively .
Case Studies and Research Findings
The biological activities of this compound can be attributed to its ability to interact with various cellular pathways:
- Antioxidant Pathways : By scavenging reactive oxygen species (ROS), it protects cells from oxidative damage.
- Apoptotic Pathways : Induces apoptosis via mitochondrial pathways or caspase activation in cancer cells.
- Inflammatory Pathways : Modulates the expression of inflammatory mediators through inhibition of NF-kB signaling.
Scientific Research Applications
Biological Activities
The compound has been studied for its diverse biological properties:
-
Antioxidant Activity :
- Flavonoids are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have demonstrated that 7-((6-Deoxy-beta-D-galactopyranosyl)oxy)-4-methyl-2H-1-benzopyran-2-one exhibits significant antioxidant properties, which can be beneficial in preventing chronic diseases such as cancer and cardiovascular disorders .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Applications in Pharmaceuticals
The unique structural features of this compound allow it to interact with biological systems effectively:
- Drug Development : Its antioxidant and anti-inflammatory properties make it a promising lead compound for new drug formulations targeting oxidative stress-related diseases.
- Natural Product Chemistry : As a glycosylated flavonoid, it can serve as a model for synthesizing other glycosylated compounds with enhanced bioactivity.
Food Science Applications
The incorporation of this compound into food products is being explored due to its beneficial health effects:
- Functional Foods : Its antioxidant properties can enhance the nutritional profile of food products, contributing to health benefits associated with regular consumption.
Case Studies
Several studies have highlighted the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Zhang et al., 2020 | Antioxidant Activity | Demonstrated significant free radical scavenging activity in vitro. |
| Liu et al., 2021 | Anti-inflammatory Effects | Inhibited TNF-alpha induced inflammation in human cell lines. |
| Kim et al., 2022 | Antimicrobial Properties | Showed effectiveness against E. coli and S. aureus in food matrices. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Scopoletin (7-Hydroxy-6-methoxy-2H-1-benzopyran-2-one)
- Structure : Scopoletin (CAS: 92-61-5) shares the coumarin backbone but lacks glycosylation. It features a hydroxyl group at C7 and a methoxy group at C6 .
- Physical Properties :
- LogP : 1.507 (indicating moderate lipophilicity).
- Water solubility (log10ws) : -6.10 (poor solubility).
- Molecular weight : 192.17 g/mol.
- Key Differences : The absence of a galactosyl group in scopoletin results in lower molecular weight and reduced solubility compared to the target compound. Glycosylation typically enhances water solubility, suggesting the target compound may have improved bioavailability .
Flavonoid Glycosides from Molecules (2011)
highlights three structurally related benzopyranones:
Compound 139 : 5,7-dihydroxy-2-(3-hydroxy-4-methoxy-phenyl)-3,6-dimethoxy-4H-1-benzopyran-4-one.
Compound 140: 7-(β-D-glucopyranosyloxy)-5-hydroxy-2-methoxyphenyl)-3,6-dimethoxy-4H-1-benzopyran-4-one.
Compound 141: 7-(β-D-glucopyranosyloxy)-5-hydroxy-2-methoxyphenyl)-3,5-dihydroxy-8-methoxy-4H-1-benzopyran-4-one.
- Structural Comparison: Sugar Units: Compound 140 and 141 feature β-D-glucopyranosyl groups, whereas the target compound uses 6-deoxy-beta-D-galactopyranosyl. The C6 deoxygenation in the target compound reduces steric hindrance and polarity. Substituents: The target compound lacks the methoxy and additional hydroxyl groups seen in Compounds 139–141, which may alter antioxidant activity and receptor binding .
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl- (CAS: 14004-55-8)
- Structure: A flavonoid with hydroxyl, methoxy, and methyl substituents.
- Hazard Profile : Classified for acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory irritation (Category 3) .
- Key Differences: Unlike the target compound, this flavonoid lacks glycosylation, contributing to its lower molecular weight (298.29 g/mol vs.
Glucosylated Benzopyranones ()
- Example: 4H-1-Benzopyran-4-one, 7-(β-D-glucopyranosyloxy)-2,3-dihydro-2-(4-hydroxyphenyl)-5-methoxy- (CAS: 83247-72-7).
- Comparison: The glucose moiety in this compound increases polarity compared to the target compound’s 6-deoxygalactose, likely enhancing water solubility. The dihydro structure (saturated benzopyranone ring) may reduce planarity and π-π stacking interactions, affecting biological activity .
Data Table: Structural and Physical Comparisons
*Estimated based on coumarin core (C₉H₆O₂) + substituents.
†Predicted values based on structural analogs.
Key Research Findings
- Toxicity Trends: Non-glycosylated benzopyranones (e.g., CAS 14004-55-8) exhibit higher acute toxicity, possibly due to increased reactivity of free hydroxyl groups .
- Sugar-Specific Interactions : β-D-glucosyl derivatives (e.g., Compound 140) may engage more strongly with glucose transporters, whereas 6-deoxygalactosyl groups could alter binding to lectin proteins .
Preparation Methods
Synthesis of the Benzopyran-2-one Core
The core structure can be synthesized via cyclization reactions involving substituted phenolic precursors and appropriate carbonyl compounds. A typical route involves:
- Condensation of substituted phenols with α,β-unsaturated carbonyl compounds.
- Cyclization through acid or base catalysis to form the benzopyran ring system.
- Functional group modifications to introduce methyl groups at specific positions.
Synthesis of the 6-Deoxy-beta-D-galactopyranosyl Donor
The donor molecule, often a trichloroacetimidate or thioglycoside , is synthesized from:
- 6-Deoxy-beta-D-galactose derivatives : Starting from commercially available 6-deoxy-D-galactose.
- Protection of hydroxyl groups : Using benzyl or acetyl groups to control reactivity.
- Activation at the anomeric position : Conversion to a glycosyl donor such as a trichloroacetimidate or thioglycoside.
Glycosylation Reaction
The key step involves coupling the glycosyl donor with the aglycone:
- Catalyzed by Lewis acids like boron trifluoride etherate or trimethylsilyl triflate.
- Conducted under anhydrous conditions to favor β-selectivity.
- Reaction conditions optimized for high yield and stereoselectivity.
Post-Glycosylation Modifications
- Deprotection : Removal of protecting groups under suitable conditions (e.g., hydrogenolysis for benzyl groups).
- Purification : Chromatographic techniques such as flash chromatography or preparative HPLC.
- Final functionalization : Ensuring the correct oxidation states and functional groups are present.
Data Tables Summarizing Preparation Methods
| Step | Methodology | Reagents | Catalysts | Conditions | References |
|---|---|---|---|---|---|
| Aglycone synthesis | Cyclization of phenolic precursors | Phenolic aldehydes, α,β-unsaturated carbonyls | Acid or base | Reflux, solvent-dependent | , Patent JP2005265702A |
| Glycosyl donor synthesis | Protection and activation | 6-Deoxy-D-galactose derivatives | Benzyl/acetyl groups | Protection/deprotection steps | , Patent JP2005265702A |
| Glycosylation | Lewis acid catalysis | Glycosyl donor, aglycone | BF₃·OEt₂, TMSOTf | Anhydrous, low temperature | , Patent JP2005265702A |
| Deprotection | Hydrogenolysis or acid hydrolysis | Protecting groups | Pd/C, H₂ | Room temperature, pressure |
Notes on Research Findings and Optimization
- Stereoselectivity : Achieving β-anomer selectivity is critical; often achieved by using specific protecting groups and reaction conditions.
- Yield Optimization : Use of excess glycosyl donor and optimized catalysts enhances overall yield.
- Solvent Choice : Dichloromethane and acetonitrile are common solvents for glycosylation reactions.
- Protecting Group Strategy : Benzyl groups are favored for their stability and ease of removal under hydrogenolysis, whereas acetyl groups are more labile and easier to remove with mild basic conditions.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 7-((6-Deoxy-beta-D-galactopyranosyl)oxy)-4-methyl-2H-1-benzopyran-2-one, and how can reaction conditions be optimized to improve yield?
- Methodology : Synthesis typically involves glycosylation of the 4-methylcoumarin core with 6-deoxy-beta-D-galactopyranosyl donors. Reaction optimization includes controlling temperature (e.g., 25–50°C), solvent polarity (e.g., acetonitrile or DMF), and using catalysts like BF₃·Et₂O to enhance glycosidic bond formation. Purification via column chromatography with gradients of ethyl acetate/hexane is common. Yield improvements rely on protecting group strategies (e.g., acetyl or benzyl groups) to prevent side reactions .
Q. How can researchers confirm the identity and purity of this compound using spectroscopic techniques?
- Methodology :
- FT-IR : Key peaks include ~1665 cm⁻¹ (C=O stretching of coumarin) and ~1056–1159 cm⁻¹ (C-O glycosidic bonds). Compare with reference spectra for glycosylated coumarins .
- NMR : ¹H NMR should show a singlet for the 4-methyl group (~δ 2.4 ppm) and anomeric proton signals (β-configuration: δ ~4.8–5.2 ppm, J = 7–8 Hz). ¹³C NMR confirms the galactopyranosyl linkage (C-6 deoxy: δ ~17 ppm) .
- HPLC : Use reverse-phase C18 columns with UV detection at 320–350 nm (coumarin absorbance) to assess purity (>95%) .
Q. What safety precautions should be taken when handling this compound in laboratory settings?
- Methodology : Based on structurally related coumarins, wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders. In case of skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes. Store in airtight containers away from ignition sources .
Advanced Research Questions
Q. How does the glycosylation pattern of the coumarin core influence its interaction with biological targets, and what methods are used to study these interactions?
- Methodology : Glycosylation enhances solubility and target specificity. For example, the 6-deoxygalactosyl group may bind lectins or glycosidases. Techniques include:
- Surface Plasmon Resonance (SPR) : To measure binding affinity (KD) with enzymes like β-galactosidase.
- Molecular Docking : Use software (e.g., AutoDock) to model interactions between the glycosyl moiety and enzyme active sites.
- Enzymatic Assays : Monitor hydrolysis rates of the glycosidic bond under physiological conditions .
Q. What strategies can be employed to resolve discrepancies in spectroscopic data (e.g., FT-IR, NMR) obtained from different synthesis batches?
- Methodology :
- Batch Comparison : Analyze multiple batches using standardized protocols (e.g., same solvent, concentration).
- Isotopic Labeling : Use ¹³C-labeled starting materials to trace unexpected peaks in NMR.
- Advanced NMR Techniques : 2D-COSY or HSQC to resolve overlapping signals, especially in the anomeric region .
- Crystallography : If crystalline, X-ray diffraction provides definitive structural validation .
Q. How can computational chemistry tools aid in understanding the structure-activity relationship of this compound in enzymatic inhibition studies?
- Methodology :
- QSAR Modeling : Correlate substituent effects (e.g., methyl group position, glycosylation) with inhibitory activity against targets like monoamine oxidases .
- MD Simulations : Study glycosidic bond stability in aqueous environments (e.g., GROMACS) to predict bioavailability.
- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to identify reactive sites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
